

Physical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

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An In-Depth Technical Guide to the Physical Properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Introduction

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern organic synthesis, widely known as an "Evans' auxiliary". Its rigid, C₂-symmetric structure provides a powerful platform for stereocontrolled transformations, enabling the asymmetric synthesis of complex molecules such as pharmaceuticals and natural products.^{[1][2]} This technical guide offers a comprehensive overview of its core physical properties, providing researchers, scientists, and drug development professionals with essential data and standardized experimental protocols.

Chemical and Molecular Identity

A clear identification of the compound is critical for regulatory and research purposes.

Identifier	Value
IUPAC Name	(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one[3]
Synonyms	(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone[1][2][4][5][6][7]
CAS Number	77943-39-6[2][4][5][6][7][8]
Molecular Formula	C ₁₀ H ₁₁ NO ₂ [3][4][5][6][9]
Molecular Weight	177.20 g/mol [3][4][5][6][9]

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. This data is essential for reaction planning, purification, and characterization.

Property	Value	Notes
Appearance	White to light yellow crystalline powder or solid.[2][4][7]	
Melting Point	121-123 °C[2][5]	A sharp melting point range is indicative of high purity.[10]
Specific Optical Rotation	$[\alpha]^{20}_D = +165^\circ$ to $+175^\circ$ (c=2, CHCl ₃)[7]	Measured at 20°C using the sodium D-line (589 nm). Another source reports $[\alpha]^{18}_D +168^\circ$.
Solubility	Sparingly soluble in water.[4]	
Density	1.1 ± 0.1 g/cm ³ [5]	Predicted value.
pKa	12.35 ± 0.60[4]	Predicted value.
LogP	1.7[3][5]	A measure of lipophilicity.
Topological Polar Surface Area	38.3 Å ² [3][4][5]	

Crystallographic Information

While a crystal structure for the parent compound is not readily available in the searched literature, analysis of a closely related derivative, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, confirms the expected stereochemistry.^[11] The study reveals that the oxazolidinone ring adopts an envelope conformation, with the carbon atom bearing the methyl group serving as the flap.^[11] This structural rigidity is fundamental to its ability to direct stereoselective reactions.

Experimental Protocols

Detailed and reproducible methodologies are crucial for verifying the physical properties of a compound. The following sections describe standard protocols for determining melting point and specific optical rotation.

Melting Point Determination (Capillary Method)

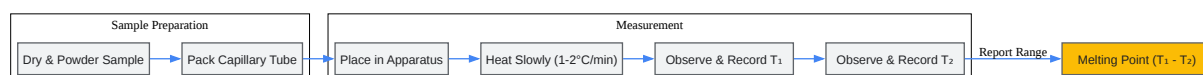
The melting point is a primary indicator of a solid compound's purity.^{[10][12]} The capillary method is a widely used and reliable technique.

Methodology:

- **Sample Preparation:** Ensure the crystalline sample of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is completely dry and finely powdered using a mortar and pestle.^{[12][13]}
- **Capillary Tube Packing:** Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of material (1-2 mm height) should enter the tube.^[14] Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample at the bottom.^[14]
- **Apparatus Setup:** Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).^{[13][14]}
- **Rapid Determination (Optional):** If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min ramp) to get a preliminary range.^[14]
- **Accurate Determination:** Allow the apparatus to cool. Set the starting temperature to about 10-15 °C below the expected melting point. Heat at a slow, controlled rate of 1-2 °C per

minute.[14]

- Observation and Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$. [12]



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Workflow for Melting Point Determination.

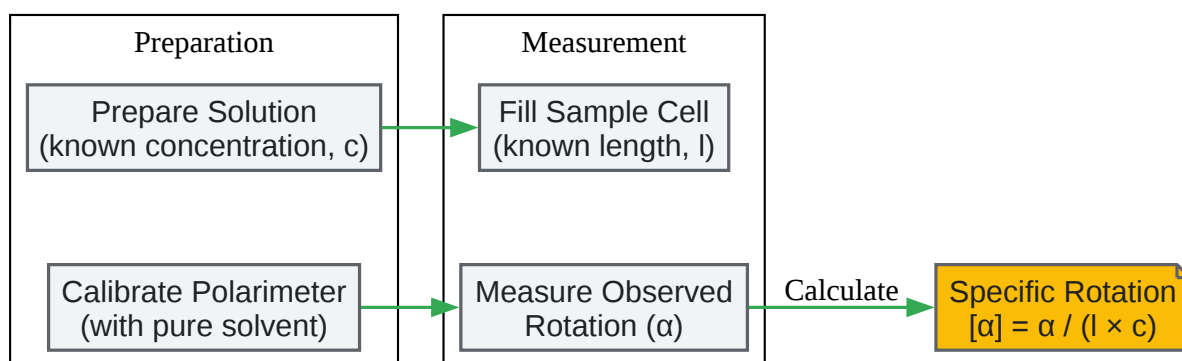
Specific Optical Rotation Measurement

Optical rotation is the defining characteristic of a chiral compound, quantifying its interaction with plane-polarized light.

Methodology:

- Solution Preparation: Accurately weigh approximately 100 mg of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (mass m). Dissolve it in a high-purity solvent (e.g., chloroform) in a 5.0 mL volumetric flask. Ensure the final volume (V) is exactly 5.0 mL to calculate the concentration ($c = m/V$) in g/mL.
- Polarimeter Calibration: Turn on the polarimeter's light source (typically a sodium lamp for the D-line at 589.3 nm) and allow it to warm up.[15] Calibrate the instrument to zero using a blank cell filled only with the pure solvent.[15]
- Sample Measurement: Rinse and fill the polarimeter cell (of known path length l , typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

- Angle Measurement: Observe the rotation. Rotate the analyzer until the light intensity matches the reference. Record the observed angle of rotation (α) in degrees.[16] For accuracy, take multiple readings and average them.[15] A positive value indicates dextrorotation (+).[17]
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]T\lambda = \alpha / (l \times c)$ Where:
 - α = observed rotation in degrees
 - l = path length in decimeters (dm)
 - c = concentration in g/mL
 - T = temperature in °C
 - λ = wavelength of light in nm



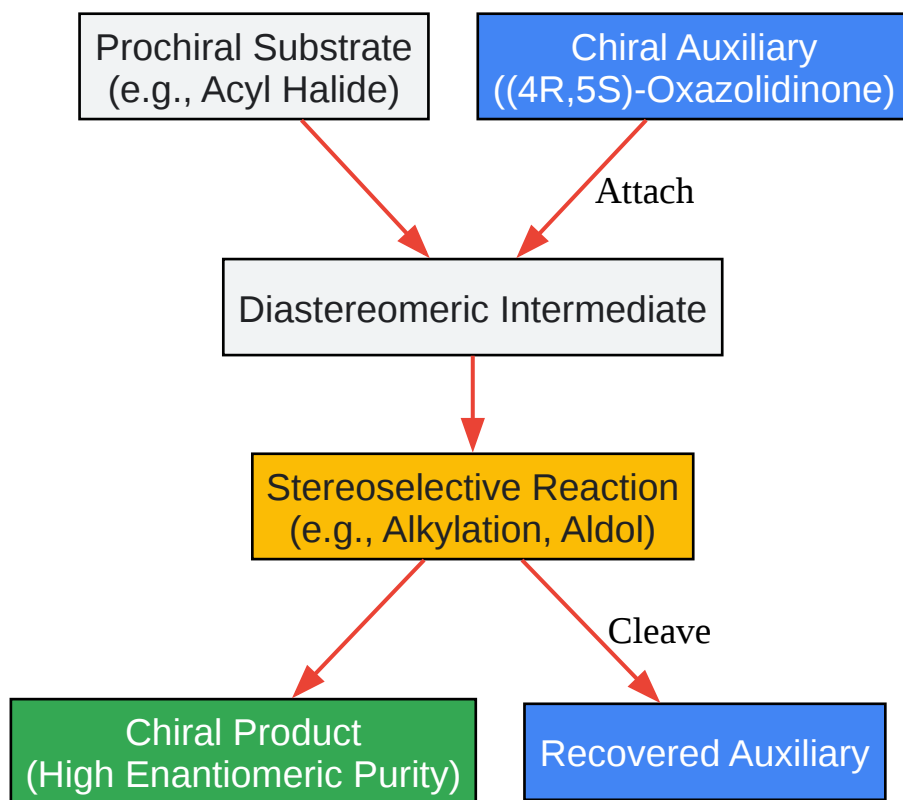
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Workflow for Specific Optical Rotation Measurement.

Application Context: Role in Asymmetric Synthesis

The physical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone are directly relevant to its primary function as a chiral auxiliary. It is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, after which it is cleaved and can be recovered. The rigidity and defined stereochemistry of the auxiliary create a sterically hindered environment,

forcing reagents to approach from a specific face, thereby inducing high stereoselectivity in the final product.[1]



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Logical workflow of an Evans' chiral auxiliary.

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- To cite this document: BenchChem. [Physical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032672#physical-properties-of-4r-5s-4-methyl-5-phenyl-2-oxazolidinone]

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